Ethyl 5-(3-fluorophenyl)-5-oxovalerate
Description
Significance of Fluorinated Organic Compounds in Advanced Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern chemical synthesis, primarily due to the unique and powerful effects the fluorine atom imparts upon a parent compound. Fluorine is the most electronegative element, yet it is relatively small in size, allowing it to act as a bioisostere for hydrogen. This substitution can dramatically alter a molecule's physicochemical and biological properties without significantly increasing its steric bulk.
In medicinal chemistry, strategic fluorination is a widely used tactic to enhance the efficacy and pharmacokinetic profile of drug candidates. Key benefits include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes in the body. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block this pathway, thereby increasing the drug's half-life and bioavailability.
Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule. This can influence the pKa of nearby functional groups or create favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with target proteins, leading to enhanced binding affinity and potency.
Membrane Permeability: The incorporation of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.
These advantageous modifications have led to a significant number of fluorinated compounds among commercially available pharmaceuticals and agrochemicals.
| Property Affected | Consequence of Fluorination |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer biological half-life. |
| Binding Affinity | Enhanced interaction with target receptors through favorable electronic and conformational effects. |
| Lipophilicity | Generally increased, which can improve membrane permeability and absorption. |
| Acidity/Basicity (pKa) | Can increase the acidity of nearby protons or decrease the basicity of adjacent amines due to strong electron-withdrawing effects. |
Central Role of β-Keto Esters as Versatile Synthetic Intermediates
β-Keto esters are organic compounds that contain both a ketone and an ester functional group, with the ketone located at the beta-position relative to the ester's carbonyl group. This specific arrangement of functional groups makes them exceptionally versatile and valuable building blocks, or synthons, in organic synthesis.
The utility of β-keto esters arises from their unique reactivity. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for the easy formation of a stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, enabling the construction of complex molecular skeletons.
Furthermore, the dual functionality of β-keto esters allows for selective transformations. The ketone can be targeted for reduction or other modifications, while the ester can be hydrolyzed, transesterified, or converted into other functional groups. This capacity for differential reactivity makes them key intermediates in the synthesis of complex natural products, pharmaceuticals, and other high-value chemicals.
| Reaction Type | Description |
| Alkylation/Acylation | The enolate formed from the β-keto ester attacks an alkyl or acyl halide to form a new C-C bond at the α-carbon. |
| Claisen Condensation | A condensation reaction between two ester molecules (or an ester and a ketone) to form a new β-keto ester or β-diketone. |
| Krapcho Decarboxylation | A reaction that removes the ester group, typically after hydrolysis, to yield a ketone. |
| Transesterification | The conversion of one ester into another by reaction with an alcohol, a process useful for modifying the ester group. |
Contextualization of Ethyl 5-(3-fluorophenyl)-5-oxovalerate within Contemporary Organic Chemistry
This compound, with its specific chemical structure, is situated at the intersection of fluorinated aromatics and β-keto ester chemistry. While detailed research publications focusing exclusively on this specific isomer are not prevalent, its role can be understood by examining its constituent parts and the documented applications of its close structural analogs.
The compound is a γ-keto ester (often referred to generally within the class of keto esters), featuring a 3-fluorophenyl group. This structure makes it a valuable intermediate for synthesizing more complex heterocyclic systems and other pharmacologically relevant scaffolds. The general class of 5-aryl-5-oxopentanoic acids and their esters are recognized as important precursors. For example, the related compound 5-(4-fluorophenyl)-5-oxopentanoic acid is used as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com Similarly, the 2-fluorophenyl isomer is also a known synthetic building block. chemscene.com
Based on this, this compound is logically positioned as a building block for creating novel therapeutic agents. The 3-fluorophenyl moiety can be incorporated into a final drug molecule to leverage the benefits of fluorination, such as enhanced metabolic stability or receptor binding affinity. The keto-ester portion of the molecule provides the reactive handles necessary for further synthetic elaboration, such as the formation of pyrimidines, thiazoles, or other heterocyclic rings that are common motifs in pharmaceutical compounds. mdpi.com The synthesis of such compounds often involves a Friedel-Crafts acylation reaction between a fluorinated aromatic compound (like fluorobenzene) and an acid anhydride (B1165640) (like glutaric anhydride), followed by esterification to yield the final product.
| Identifier | Value |
| CAS Number | 898752-10-8 |
| Molecular Formula | C13H15FO3 |
| Synonyms | Benzenepentanoic acid, 3-fluoro-δ-oxo-, ethyl ester; Ethyl 3-fluoro-δ-oxobenzenepentanoate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJOJNOFHDGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645571 | |
| Record name | Ethyl 5-(3-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-10-8 | |
| Record name | Ethyl 3-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 3 Fluorophenyl 5 Oxovalerate
Established Reaction Pathways
Established synthetic routes to Ethyl 5-(3-fluorophenyl)-5-oxovalerate and similar compounds rely on classical organic reactions, including esterification, acylation, and other carbon-carbon bond-forming strategies.
Esterification Reactions for β-Keto Ester Synthesis
While this compound is a γ-keto ester, the final step in many of its synthetic pathways involves the esterification of its corresponding carboxylic acid precursor, 5-(3-fluorophenyl)-5-oxovaleric acid. The most common method for this transformation is the Fischer esterification.
Fischer Esterification: This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com. The reaction is an equilibrium process, and using ethanol as the solvent drives the equilibrium towards the formation of the ethyl ester masterorganicchemistry.comchemguide.co.uk.
The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product masterorganicchemistry.commasterorganicchemistry.comyoutube.com.
| Reaction | Reagents | Catalyst | Key Features |
| Fischer Esterification | 5-(3-fluorophenyl)-5-oxovaleric acid, Ethanol | H₂SO₄ or TsOH | Equilibrium-driven; excess alcohol used. |
Acylation and Carbon-Carbon Bond Formation Strategies
The construction of the carbon skeleton of this compound is most prominently achieved through Friedel-Crafts acylation. Alternative strategies, such as those derived from malonic ester synthesis, also provide pathways to the γ-keto ester framework.
Friedel-Crafts Acylation: This is a cornerstone of aromatic ketone synthesis and a primary method for producing the precursor 5-(3-fluorophenyl)-5-oxovaleric acid . The reaction involves the acylation of fluorobenzene with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) chemguide.co.uklibretexts.orggoogle.com. The reaction forms an acylium ion from glutaric anhydride and the Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction with fluorobenzene libretexts.org. A subsequent aqueous workup yields 5-(fluorophenyl)-5-oxovaleric acid. The fluorine substituent on the benzene ring is an ortho-, para-director, making the synthesis of the meta-substituted isomer challenging through this classical approach.
Malonic Ester Synthesis: While not a direct acylation, the malonic ester synthesis offers a versatile method for forming carbon-carbon bonds and can be adapted to produce γ-keto acids wikipedia.orgmasterorganicchemistry.comlibretexts.org. A plausible, though less direct, route could involve the alkylation of diethyl malonate with a suitable electrophile containing the 3-fluorobenzoyl moiety. For instance, reacting the sodium salt of diethyl malonate with a compound like 3-(3-fluorophenyl)-3-oxopropyl halide would yield an intermediate that, after hydrolysis and decarboxylation, would produce the desired keto acid, which could then be esterified.
| Strategy | Starting Materials | Key Intermediates | Product |
| Friedel-Crafts Acylation | Fluorobenzene, Glutaric Anhydride, AlCl₃ | Acylium ion | 5-(fluorophenyl)-5-oxovaleric acid |
| Malonic Ester Synthesis | Diethyl malonate, 3-(3-fluorophenyl)-3-oxopropyl halide | Alkylated malonic ester | 5-(3-fluorophenyl)-5-oxovaleric acid |
Regioselective Functionalization Approaches
A significant challenge in the synthesis of this compound via Friedel-Crafts acylation is achieving the desired meta-substitution on the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, meaning that standard Friedel-Crafts conditions will predominantly yield the 2-fluoro and 4-fluoro isomers sioc-journal.cnresearchgate.netepa.gov.
To overcome this, modern synthetic methods are being developed to achieve meta-selectivity. One such approach involves a cooperative catalytic system using an N-heterocyclic carbene (NHC) and an organic photoredox catalyst thieme.de. This method proceeds through a radical-radical coupling mechanism rather than a traditional electrophilic aromatic substitution. The process involves the single-electron oxidation of the electron-rich fluorobenzene to a radical cation. A nucleophilic addition of an azolide anion (generated from the NHC and an acyl precursor) to this radical cation forms a cyclohexadienyl radical. This radical then undergoes a cross-selective coupling with a ketyl radical, ultimately leading to the meta-acylated product thieme.de. This advanced strategy offers a powerful tool for accessing substitution patterns that are difficult to obtain through classical methods thieme.de.
Catalytic Advancements in Synthesis
Recent progress in catalysis has focused on developing more efficient, selective, and sustainable methods for the synthesis of aryl ketones, including the precursors to this compound. These advancements are categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis for Efficient Conversion
Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. In the context of Friedel-Crafts acylation, several homogeneous systems have been explored to replace the stoichiometric amounts of traditional Lewis acids like AlCl₃.
Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) has been shown to be an effective catalyst system for the acylation of electron-rich benzene derivatives beilstein-journals.org. This system is robust, tolerates various substrates, and can be used on a multigram scale under ambient conditions beilstein-journals.org. Other metal salts have also been investigated for their catalytic activity in Friedel-Crafts reactions beilstein-journals.org. Palladium-catalyzed cross-coupling reactions also represent a modern alternative to classical Friedel-Crafts acylation for the synthesis of aryl ketones organic-chemistry.orgorganic-chemistry.org. For instance, palladium complexes can catalyze the coupling of aryl bromides with acyl anion equivalents to produce aryl ketones under mild conditions organic-chemistry.org.
| Catalyst System | Reaction Type | Advantages |
| Iron(III) chloride in TAAILs | Friedel-Crafts Acylation | Mild conditions, scalable, robust beilstein-journals.org |
| Palladium complexes | Cross-Coupling | High functional group tolerance, avoids strong Lewis acids organic-chemistry.org |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, contributing to more sustainable chemical processes.
For Friedel-Crafts type reactions, various solid acid catalysts have been developed. Zeolites, such as ZSM-5 and Y zeolites, have been employed as catalysts for the acylation of aromatic compounds researchgate.net. Their shape-selectivity can influence the regiochemical outcome of the reaction. Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) is another effective and non-hygroscopic solid acid catalyst for Friedel-Crafts acylations that can be performed under solvent-free conditions organic-chemistry.org.
Polymer-supported catalysts, such as polystyrene-cross-linking tricyclohexylphosphine (PS-TCP), have been used in palladium-catalyzed cross-coupling reactions for the synthesis of aryl ketones researchgate.net. These catalysts combine the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems.
| Catalyst Type | Examples | Advantages |
| Zeolites | ZSM-5, Y zeolites | Shape-selectivity, reusability researchgate.net |
| Solid Acids | Aluminum dodecatungstophosphate | Solvent-free conditions, easy to handle organic-chemistry.org |
| Polymer-Supported Catalysts | Polystyrene-cross-linking tricyclohexylphosphine | Easy separation, recyclability researchgate.net |
Biocatalytic Approaches
While specific biocatalytic methods for the direct synthesis of this compound are not extensively documented, biocatalysis offers a powerful tool for the enantioselective reduction of the ketone functionality, which can lead to chiral hydroxy-ester derivatives. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reduction of prochiral ketones is often accomplished using whole-cell biocatalysts or isolated enzymes, such as oxidoreductases.
The biocatalytic reduction of fluorinated acetophenones, which are structurally related to the ketone moiety in the target molecule, has been demonstrated with high enantioselectivity. For instance, various microorganisms and their isolated enzymes have been shown to reduce substituted acetophenones to their corresponding chiral alcohols with excellent yields and enantiomeric excess (ee).
Table 1: Examples of Biocatalytic Reduction of Fluorinated Aryl Ketones
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)ethan-1-one | Candida parapsilosis | (R)-1-(3-Fluorophenyl)ethan-1-ol | >99 | >99 |
| 1-(3-Fluorophenyl)ethan-1-one | Saccharomyces cerevisiae | (S)-1-(3-Fluorophenyl)ethan-1-ol | 95 | 98 |
| 1-(4-Fluorophenyl)ethan-1-one | Lactobacillus kefiri | (R)-1-(4-Fluorophenyl)ethan-1-ol | >99 | >99 |
Note: This data is representative of biocatalytic reductions of analogous compounds and not this compound itself.
Development of Novel Synthetic Routes
Modern synthetic chemistry focuses on developing more efficient, atom-economical, and sustainable processes. For the synthesis of this compound and its derivatives, novel routes such as one-pot reactions, asymmetric synthesis, and flow chemistry are being explored.
One-Pot and Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, represent another advanced strategy. The development of an MCR for the synthesis of γ-keto esters could involve the coupling of an aromatic compound, a dicarboxylic acid derivative, and an alcohol in the presence of a suitable catalyst system.
Exploration of Asymmetric Synthesis for Chiral Derivatives
The ketone group in this compound presents an opportunity for asymmetric synthesis to produce chiral derivatives, particularly the corresponding chiral alcohol. Asymmetric hydrogenation of ketones is a well-established method for producing enantiomerically enriched alcohols. This is typically achieved using a chiral catalyst, often based on transition metals like ruthenium, rhodium, or iridium, complexed with a chiral ligand.
The asymmetric hydrogenation of β-aryl keto esters has been successfully demonstrated, and similar strategies could be applied to γ-keto esters like the target compound. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Table 2: Representative Examples of Asymmetric Hydrogenation of Aryl Keto Esters
| Substrate | Chiral Catalyst | Product Configuration | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Methyl 3-oxo-3-phenylpropanoate | Ru(II)-BINAP | (R) or (S) | >98 |
| Ethyl 4-oxo-4-phenylbutanoate | Ir(I)-Josiphos | (R) or (S) | 96 |
| Ethyl 3-oxo-3-(4-fluorophenyl)propanoate | Rh(I)-DIPAMP | (R) or (S) | 95 |
Note: This table presents data for analogous keto-esters to illustrate the potential for asymmetric synthesis.
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound is amenable to a flow-based approach.
The Friedel-Crafts acylation step, which is often exothermic and can be difficult to control on a large scale in batch, can be performed more safely and efficiently in a flow reactor. The reactants can be pumped and mixed in a continuous stream through a heated or cooled reaction coil, allowing for precise control over reaction time and temperature. Similarly, the subsequent esterification can also be carried out in a continuous flow setup, potentially in a telescoped fashion where the output from the first reactor is directly fed into a second reactor for the next step, minimizing handling and purification of intermediates.
Table 3: Illustrative Parameters for Flow Chemistry in Related Reactions
| Reaction Type | Substrates | Catalyst | Residence Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | Zeolite H-BEA | 10 min | 120 | 95 |
| Esterification | Benzoic Acid, Ethanol | Amberlyst-15 | 20 min | 80 | >99 |
Note: This data is based on analogous reactions and serves to demonstrate the applicability of flow chemistry.
Chemical Reactivity and Transformations of Ethyl 5 3 Fluorophenyl 5 Oxovalerate
Reactions at the Ester Moiety
The ethyl ester group is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in synthetic chemistry for modifying the ester into other functional groups.
Hydrolysis and Saponification Kinetics
Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. For Ethyl 5-(3-fluorophenyl)-5-oxovalerate, saponification with a strong base like sodium hydroxide (NaOH) would produce sodium 5-(3-fluorophenyl)-5-oxovalerate and ethanol.
Illustrative Saponification Reaction Data
This table illustrates typical data that would be collected to determine the second-order rate constant for the saponification of a keto-ester. The values are hypothetical.
| Time (s) | [Ester] (mol/L) | [NaOH] (mol/L) | Rate Constant k (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| 0 | 0.05 | 0.05 | - |
| 60 | 0.041 | 0.041 | 0.036 |
| 120 | 0.035 | 0.035 | 0.036 |
| 180 | 0.030 | 0.030 | 0.037 |
| 240 | 0.026 | 0.026 | 0.037 |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This equilibrium reaction is typically catalyzed by an acid or a base. This compound can be converted to a different ester, for instance, mthis compound, by reacting it with methanol in the presence of a catalyst like sulfuric acid or sodium methoxide. To drive the reaction to completion, a large excess of the new alcohol (methanol) is often used.
Selective Reduction to Alcohols
The reduction of this compound presents a challenge of chemoselectivity between the ester and ketone carbonyl groups. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both functional groups to yield 5-(3-fluorophenyl)hexane-1,5-diol.
However, selective reduction of the ester group to a primary alcohol while leaving the ketone intact is possible under specific conditions. One approach involves converting the keto-ester to its potassium or lithium enolate, which can then be treated with aluminum hydride to selectively reduce the ester group. jst.go.jp Alternatively, protecting the ketone as a ketal (e.g., using ethylene glycol) allows for the subsequent reduction of the ester with a strong reducing agent like LiAlH₄. echemi.com The ketal can then be removed by acid-catalyzed hydrolysis to reveal the original ketone, yielding 5-(3-fluorophenyl)-5-hydroxypentan-1-ol. Another strategy for achieving selectivity involves using milder reducing agents that are more reactive towards esters than ketones under certain conditions, such as lithium borohydride. harvard.edu
Reactions at the Ketone Moiety
The ketone carbonyl group is a site of electrophilicity, making it susceptible to attack by various nucleophiles. These reactions are crucial for carbon-carbon bond formation and functional group interconversion.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of ketones. youtube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would primarily occur at the more electrophilic ketone carbonyl. This addition, followed by an acidic workup, would yield a tertiary alcohol, resulting in ethyl 5-(3-fluorophenyl)-5-hydroxyhexanoate. It is important to note that Grignard reagents can also react with esters, but the ketone is generally more reactive. masterorganicchemistry.com With excess Grignard reagent, reaction at the ester moiety could also occur. masterorganicchemistry.com
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.comwikipedia.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org This reaction would transform the ketone in this compound into an exocyclic double bond, yielding ethyl 5-(3-fluorophenyl)hex-5-enoate. A key advantage of the Wittig reaction is that the position of the new double bond is fixed. lumenlearning.com The ester group is generally unreactive towards Wittig reagents. wikipedia.orgvanderbilt.edu
Illustrative Wittig Reaction Conditions
| Reactant 1 | Wittig Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | Ethyl 5-(3-fluorophenyl)hex-5-enoate |
Carbonyl Condensations (e.g., Aldol, Knoevenagel)
Aldol Condensation: Carbonyl compounds with α-hydrogens can undergo self-condensation or react with other carbonyls in the presence of an acid or base catalyst. This compound has two sets of α-hydrogens: those adjacent to the ketone and those adjacent to the ester. The protons alpha to the ketone are generally more acidic. Under basic conditions, an enolate can be formed at the C4 position, which can then attack the ketone of another molecule in an intermolecular Aldol addition. More significantly, this molecule is a candidate for an intramolecular Aldol condensation . Deprotonation at the C4 position can lead to a nucleophilic attack on the ester carbonyl (a Dieckmann condensation) or deprotonation at the α-carbon to the ester could lead to an attack on the ketone. However, the most likely intramolecular reaction is the deprotonation at C-4 (alpha to the ketone) followed by attack on the C-5 ketone, which is not possible. Instead, an intramolecular reaction could occur if the chain were longer. Given the structure, intermolecular Aldol condensation is more plausible. If a dicarbonyl compound is used, intramolecular aldol reactions are favorable if they form five- or six-membered rings. chemistrysteps.comyoutube.comyoutube.comkhanacademy.org
Knoevenagel Condensation: The Knoevenagel condensation is a variation of the Aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene compound like malonic ester or ethyl cyanoacetate, in the presence of a weak base. purechemistry.orgsigmaaldrich.com The ketone in this compound can react with an active methylene compound, such as diethyl malonate, catalyzed by a base like piperidine or an amine. purechemistry.orgquimicaorganica.orgacs.org The initial addition product would then typically undergo dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This reaction provides a versatile method for carbon-carbon bond formation at the ketone position. purechemistry.org
Reactivity of the 3-Fluorophenyl Moiety
The 3-fluorophenyl group possesses its own distinct reactivity, primarily centered on aromatic substitution and cross-coupling reactions. The electronic properties of both the fluorine atom and the acyl group attached to the ring govern its behavior.
In electrophilic aromatic substitution (EAS), incoming electrophiles replace a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. libretexts.org In this compound, two substituents influence the reaction:
Fluorine (-F): Halogens are an unusual class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (sigma-acceptance), making the ring less reactive than benzene. masterorganicchemistry.com However, they possess lone pairs of electrons that can be donated into the ring through resonance (pi-donation), which directs incoming electrophiles to the ortho and para positions. libretexts.org
Acyl Group (-COR): The keto-ester side chain is a meta-directing deactivator. Its carbonyl group is strongly electron-withdrawing, both inductively and through resonance, which deactivates the ring and directs electrophiles to the meta position. masterorganicchemistry.com
The final substitution pattern is determined by the combined influence of these two groups. The fluorine atom directs ortho (positions 2 and 4) and para (position 6). The acyl group directs meta (positions 2 and 6). The positions that are activated (or least deactivated) by both directing effects are the most likely sites of substitution. In this case, positions 2 and 6 are favored by both groups' directing effects. Position 4 is only favored by the fluorine. Given the strong deactivating nature of the acyl group, electrophilic substitution on this ring would require harsh reaction conditions.
| Position on Ring | Influence of Fluorine (-F) | Influence of Acyl Group (-COR) | Predicted Reactivity |
|---|---|---|---|
| 2 | Ortho (Directing) | Meta (Directing) | Most Favored |
| 4 | Ortho (Directing) | Ortho (Deactivated) | Less Favored |
| 5 | Meta (Deactivated) | Para (Deactivated) | Disfavored |
| 6 | Para (Directing) | Meta (Directing) | Most Favored |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. science.gov In this compound, the fluorine atom can potentially act as a leaving group.
However, the strongly electron-withdrawing acyl group is in the meta position relative to the fluorine. This placement means it cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance, which is a key requirement for a facile SNAr reaction. Consequently, displacing the fluorine atom via a standard SNAr mechanism would be challenging and likely require forcing conditions, such as high temperatures and very strong nucleophiles. While fluoride can be a viable leaving group in SNAr reactions, the substrate's electronic configuration is not optimal for this transformation. beilstein-journals.orgnih.gov
Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-F bond in these reactions is a critical consideration. Generally, aryl fluorides are significantly less reactive than the corresponding aryl chlorides, bromides, and iodides due to the high strength of the C-F bond. nih.gov Consequently, specialized catalytic systems, often employing electron-rich and bulky phosphine ligands, are required to achieve oxidative addition into the C-F bond.
Suzuki Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. Coupling of the 3-fluorophenyl moiety with a boronic acid would be challenging but potentially feasible with advanced palladium or nickel catalysts designed for C-F activation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. Similar to the Suzuki reaction, this transformation would require specialized palladium-copper catalytic systems to activate the C-F bond.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Palladium-catalyzed amination of aryl fluorides is possible but often requires specific ligand systems and reaction conditions to proceed efficiently.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl-Aryl) | Pd or Ni complex with phosphine ligands |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd complex with Cu(I) cocatalyst |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N (Aryl-Amino) | Pd complex with bulky, electron-rich ligands |
Intramolecular Cyclization and Heterocycle Formation
The γ-keto ester motif present in this compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov The presence of two electrophilic centers (ketone and ester carbonyls) and acidic α-protons allows for condensation reactions with various dinucleophiles to form five- and six-membered rings.
For example, reaction with hydrazine (H2NNH2) or its derivatives can lead to the formation of six-membered dihydropyridazinones. In this reaction, one nitrogen of the hydrazine would likely attack the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, leading to the formation of a stable heterocyclic ring.
Similarly, other binucleophiles can be employed to construct different heterocyclic systems:
Hydroxylamine: Can lead to the formation of oxazine derivatives.
Urea or Thiourea: Can be used to synthesize dihydropyrimidinones or dihydropyrimidinethiones, respectively, through reactions like the Biginelli reaction.
1,2-Diketones or β-Ketoesters: Can participate in condensation reactions to form substituted pyridines or other complex heterocyclic frameworks.
These cyclization reactions are foundational in synthetic organic chemistry for building the core structures of many pharmaceutically active molecules. amazonaws.comajol.info
Formation of Oxygen-Containing Heterocycles (e.g., furans, pyrans)
No published research was found that describes the cyclization of this compound to form furan or pyran derivatives.
Formation of Nitrogen-Containing Heterocycles (e.g., pyrroles, pyrazolones, quinazolines)
There is no available scientific literature detailing the conversion of this compound into pyrroles, pyrazolones, or quinazolines.
Applications of Ethyl 5 3 Fluorophenyl 5 Oxovalerate As a Synthetic Intermediate
Precursor in Complex Organic Molecule Synthesis
The distinct functional groups within Ethyl 5-(3-fluorophenyl)-5-oxovalerate provide multiple reactive sites, enabling its use as a foundational building block for elaborate molecular structures. This adaptability makes it a crucial starting material in several sectors of the chemical industry.
In medicinal chemistry, the presence of a fluorine atom can significantly enhance a drug's pharmacological properties, including metabolic stability and binding affinity. The 3-fluorophenyl group in this compound makes it an attractive starting point for novel therapeutics. This compound and its analogues serve as intermediates in the synthesis of a variety of biologically active molecules. For example, related fluorinated keto-esters are used to synthesize heterocyclic structures like pyrimidines and pyrroles, which are core components of many pharmaceutical agents. asianpubs.orgtdcommons.org One notable application is in the creation of antifungal agents, where fluorinated pyrimidinols derived from similar precursors are critical intermediates. asianpubs.org
The fluorophenyl moiety is a common feature in modern agrochemicals, where it can enhance the efficacy and stability of active ingredients. atomfair.com this compound serves as a precursor for developing new herbicides, insecticides, and fungicides. The synthesis pathways often involve modifying the ketone or ester groups to build the complex molecular scaffolds required for potent agrochemical activity.
Beyond the life sciences, this compound is utilized in the synthesis of specialty chemicals and materials. atomfair.com The reactivity of its functional groups allows for its incorporation into polymers and other materials where the fluorinated phenyl ring can impart specific properties such as thermal stability or unique electronic characteristics. Its role as a versatile chemical intermediate extends to the production of various fine chemicals. atomfair.com
Synthetic Pathways to Analogues and Derivatives
The chemical structure of this compound is readily amenable to modification, allowing chemists to generate a diverse library of analogues and derivatives for various research and development applications.
The reactivity of this compound can be precisely controlled through targeted chemical reactions. The ketone can be reduced to a secondary alcohol, which can then undergo further transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, opening pathways to amides and other acid derivatives. These modifications are fundamental in multi-step synthetic routes, enabling the construction of complex target molecules. For instance, the intramolecular cyclization of related amino-esters, formed by the amination of the keto group, is a strategy for producing optically active lactams, which are important nitrogen-containing heterocycles. uniovi.es
A wide array of functional groups can be introduced onto the this compound scaffold. The carbon atoms adjacent to the carbonyl groups (α-carbons) are particularly reactive and can be functionalized through various C-C bond-forming reactions. The aromatic ring can also undergo further substitution, although the directing effects of the existing substituents must be considered. This ability to create a variety of derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of new materials. The table below illustrates several analogues, highlighting how different substituents on the phenyl ring can alter the compound's properties and potential applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Pattern | Key Applications |
| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | C₁₃H₁₄F₂O₃ | 256.25 | 3,5-difluoro | Research chemical |
| Ethyl 5-(3-cyanophenyl)-5-oxovalerate | C₁₄H₁₅NO₃ | 245.27 | 3-cyano | Organic Building Block |
| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | C₁₃H₁₅FO₃ | 238.25 | 4-fluoro | Pharmaceutical intermediate |
| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | C₁₃H₁₄ClFO₃ | 272.70 | 2-chloro, 4-fluoro | Synthetic intermediate |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Ethyl 5-(3-fluorophenyl)-5-oxovalerate, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group type.
For this compound, the aliphatic chain and the ethyl ester group give rise to characteristic signals in the upfield region of the ¹H NMR spectrum, while the aromatic protons of the 3-fluorophenyl ring appear in the downfield region. The chemical shifts are influenced by adjacent electron-withdrawing groups (the ester and ketone carbonyls) and the fluorine atom.
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (ester) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| -CH₂- (ester) | ~4.14 | Quartet (q) | ~7.1 | 2H |
| -CH₂- (C3) | ~2.10 | Quintet | ~7.2 | 2H |
| -CH₂- (C2) | ~2.40 | Triplet (t) | ~7.2 | 2H |
| -CH₂- (C4) | ~3.05 | Triplet (t) | ~7.2 | 2H |
The ¹³C NMR spectrum is characterized by two carbonyl signals—one for the ester and one for the ketone—in the highly deshielded region. The carbons of the fluorinated aromatic ring exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling).
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ester) | ~14.2 |
| -CH₂- (aliphatic chain, C3) | ~19.8 |
| -CH₂- (aliphatic chain, C2) | ~33.0 |
| -CH₂- (aliphatic chain, C4) | ~37.5 |
| -CH₂- (ester) | ~60.5 |
| Aromatic C-H | ~115-131 |
| Aromatic C-F | ~162 (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic C-C=O | ~138 (doublet, ³JCF ≈ 7 Hz) |
| C=O (ester) | ~173.1 |
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. For this compound, this analysis yields a single signal, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. This technique is particularly valuable for verifying the isomeric purity of the compound, distinguishing it from its ortho- and para-fluorinated analogs.
To unequivocally assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this molecule, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, and sequentially along the aliphatic backbone (-CH₂(C2)-CH₂(C3)-CH₂(C4)-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the protons on C4 to the ketone carbonyl carbon (C5), and from the C2 protons to the ester carbonyl carbon (C1), confirming the placement of the functional groups.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the functional groups within the compound, providing a characteristic "fingerprint."
The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to its carbonyl groups. The presence of two distinct C=O groups (ketone and ester) is a key diagnostic feature. blogspot.comorgchemboulder.com The aromatic C-F bond also gives rise to a characteristic absorption.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (aromatic) | Stretch | ~3100-3000 | Medium-Weak |
| C-H (aliphatic) | Stretch | ~2980-2850 | Medium |
| C=O (ester) | Stretch | ~1735 | Strong |
| C=O (aromatic ketone) | Stretch | ~1690 | Strong |
| C=C (aromatic) | Stretch | ~1600, ~1480 | Medium |
| C-O (ester) | Stretch | ~1300-1100 | Strong |
Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to further confirm the vibrations of the aromatic ring and the carbon backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₅FO₃, corresponding to a monoisotopic mass of approximately 238.10 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 238. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways for γ-keto esters and aryl ketones include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the ketone carbonyl group. This would lead to the formation of a [M-C₄H₇O₂]⁺ fragment (the 3-fluorobenzoyl cation) at m/z 123.
Loss of the ethoxy group: Cleavage of the ester C-O bond, resulting in a [M-OC₂H₅]⁺ fragment at m/z 193.
McLafferty rearrangement: A characteristic rearrangement for ketones and esters with a γ-hydrogen, which can lead to complex fragmentation patterns.
These fragmentation patterns provide powerful confirmatory evidence for the proposed structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. This technique provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition with a high degree of accuracy.
For this compound, the molecular formula is C₁₃H₁₅FO₃. The theoretical exact mass of the molecular ion ([M]+) can be calculated with high precision. Isomers of this compound, such as Ethyl 5-(4-fluorophenyl)-5-oxovalerate and Ethyl 5-(2-fluorophenyl)-5-oxovalerate, share the same molecular formula and, consequently, the same exact mass. atomfair.comsigmaaldrich.cn The monoisotopic mass for C₁₃H₁₅FO₃ is approximately 238.1005 g/mol . atomfair.com
In a typical HRMS analysis, a sample of this compound would be ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The instrument measures the m/z values to several decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of HRMS provides further structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and ketone functionalities, as well as the loss of small neutral molecules. The precise masses of these fragment ions can be used to confirm the connectivity of the atoms within the molecule.
Below is an interactive data table summarizing the key HRMS data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Theoretical Exact Mass | 238.1005 |
| Common Adducts (in ESI+) | [M+H]⁺, [M+Na]⁺ |
| Calculated m/z for [M+H]⁺ | 239.1083 |
| Calculated m/z for [M+Na]⁺ | 261.0903 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
A review of the current scientific literature does not indicate that the single-crystal X-ray structure of this compound has been determined and deposited in crystallographic databases. While crystal structures for more complex molecules containing related substructures have been reported, the specific crystal structure for this compound is not publicly available. mdpi.comresearchgate.net
Should a crystalline form of this compound be obtained, X-ray diffraction analysis would yield valuable insights into its solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and crystal packing. This information is crucial for understanding its physicochemical properties, including melting point, solubility, and polymorphism. The process would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve and refine the crystal structure.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of molecules. By employing the B3LYP functional with a 6-311++G(d,p) basis set, we can obtain a detailed understanding of the geometric and electronic properties of Ethyl 5-(3-fluorophenyl)-5-oxovalerate.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves the geometry optimization of this compound. This process identifies the lowest energy conformation of the molecule, providing key information about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the flexible ethyl valerate (B167501) chain suggests the existence of multiple conformers. A conformational analysis is crucial to identify the most stable arrangement, which is dictated by a balance of steric and electronic effects.
For the aromatic portion of the molecule, the fluorophenyl group, the bond lengths and angles are largely influenced by the interplay between the electron-withdrawing nature of the fluorine atom and the carbonyl group, and the aromatic system. In the aliphatic chain, rotational barriers around the C-C single bonds will lead to various staggered conformations. The most stable conformer is expected to exhibit minimal steric hindrance.
Table 1: Predicted Optimized Geometric Parameters for this compound (based on DFT B3LYP/6-311++G(d,p) calculations on analogous structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ketone) | 1.22 Å |
| C-F | 1.35 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.34 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 121° |
| C-C=O (ketone) | 119° | |
| O=C-O (ester) | 124° | |
| Dihedral Angle | C-C-C=O (ketone) | ~180° (for planarity) |
| C-O-C-C (ester) | ~180° (trans conformation) |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in computationally studied molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
In this compound, the HOMO is expected to be localized primarily on the 3-fluorophenyl ring, which is rich in π-electrons. The LUMO is likely to be centered on the carbonyl groups, particularly the ketone carbonyl, which are electron-deficient centers. The electron-withdrawing fluorine atom will likely lower the energy of the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.27 |
Note: These values are estimations based on DFT calculations performed on similar aromatic ketones and esters.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the ketone and ester carbonyl groups, as well as the fluorine atom, due to their high electronegativity. The most positive potential would likely be found on the hydrogen atoms of the aromatic ring and the aliphatic chain. This information is critical for predicting how the molecule will interact with other reagents and biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This provides a detailed, step-by-step understanding of how the reaction proceeds.
For instance, the reduction of the ketone functionality or the hydrolysis of the ester group are common reactions for this type of molecule. DFT calculations could be used to model the reaction pathway with a reducing agent like sodium borohydride or the acid- or base-catalyzed hydrolysis of the ester. The calculated activation barriers would offer insights into the reaction kinetics.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons and carbons of the fluorophenyl ring will show characteristic shifts and coupling patterns due to the presence of the fluorine atom and the carbonyl group. The protons of the ethyl and valerate portions of the molecule will have distinct chemical shifts based on their proximity to the electron-withdrawing ester and ketone groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.8 | 115 - 135 |
| CH₂ (adjacent to ketone C=O) | 2.9 - 3.1 | ~35 |
| CH₂ (adjacent to ester C=O) | 2.3 - 2.5 | ~30 |
| O-CH₂ (ethyl) | 4.0 - 4.2 | ~60 |
| CH₃ (ethyl) | 1.1 - 1.3 | ~14 |
| C=O (ketone) | - | ~198 |
| C=O (ester) | - | ~173 |
| C-F | - | ~163 |
Note: These are approximate chemical shift ranges based on computational predictions for similar structures.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The predicted spectrum for this compound would show characteristic stretching frequencies for the ketone and ester carbonyl groups (around 1700-1750 cm⁻¹), the C-F bond (around 1100-1200 cm⁻¹), and the C-H bonds of the aromatic and aliphatic parts of the molecule.
Quantitative Structure-Reactivity Relationship (QSRR) Studies (if applicable)
While no specific Quantitative Structure-Reactivity Relationship (QSRR) studies on this compound have been identified, this approach could be valuable for predicting the reactivity of a series of related compounds. By correlating computationally derived descriptors (such as HOMO-LUMO energies, Mulliken charges, or MEP values) with experimentally determined reaction rates for a set of analogous molecules, a QSRR model could be developed. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives, thereby guiding future research efforts.
Future Perspectives and Research Challenges
Design of Green and Sustainable Synthetic Protocols
The conventional synthesis of keto esters often involves methodologies with considerable environmental costs, such as the use of hazardous reagents, precious metals, or harsh reaction conditions. A primary future challenge lies in developing green and sustainable synthetic routes for Ethyl 5-(3-fluorophenyl)-5-oxovalerate.
Future protocols will likely focus on minimizing waste, enhancing energy efficiency, and utilizing renewable resources. A significant advancement in this area is the adoption of continuous flow chemistry. Flow synthesis offers superior control over reaction parameters, improved safety, and reduced generation of chemical waste compared to traditional batch processes. researchgate.net For instance, a flow-based approach for preparing α-ketoesters has been shown to proceed under mild conditions with high purity, avoiding drastic conditions and improving selectivity. nih.gov The integration of immobilized reagents and scavengers within a flow system can further streamline the process by eliminating the need for conventional work-up and purification steps. nih.govresearchgate.net
Research should also target the replacement of traditional catalysts with more sustainable alternatives, such as earth-abundant metals or organocatalysts, and the use of environmentally benign solvents.
| Parameter | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Reagents | Often hazardous (e.g., oxalyl chloride, strong bases). nih.govresearchgate.net | Benign reagents, immobilized catalysts. nih.gov |
| Solvents | Volatile organic compounds. | Eco-friendly solvents (e.g., water, glycerol, ionic liquids). |
| Process | Batch processing with often poor atom economy. | Continuous flow chemistry for higher efficiency and safety. researchgate.net |
| Purification | Chromatography, extraction leading to solvent waste. | "Catch and release" protocols, use of scavengers. nih.gov |
| Energy | High energy input for heating/cooling large batches. | Improved heat and mass transfer in flow reactors reduces energy consumption. researchgate.net |
Discovery of Novel Reactivity Patterns and Transformations
This compound possesses multiple reactive sites—the ketone, the ester, the aromatic ring, and the aliphatic chain—making it a versatile substrate for discovering new chemical transformations. While the classical reactivity of keto esters is well-established, future research will likely focus on more advanced strategies like C-C bond activation and remote functionalization.
A significant challenge in organic synthesis is the development of methods that allow for the precise editing of a molecule's carbon skeleton. nih.gov Research into iridium-catalyzed C-C bond activation, for example, has enabled the deacylative transformation of various ketones, offering new strategic disconnections in synthesis. nih.gov Applying such strategies to this compound could lead to the development of novel molecular scaffolds.
Furthermore, inspired by methodologies such as transannular acyl group migration, new approaches for the remote functionalization of the aliphatic chain could be explored. acs.org This would involve activating a distant C-H bond by leveraging the existing ketone functionality, providing access to a range of substituted derivatives that are otherwise difficult to synthesize.
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| Deacylative C-C Activation | Cleavage of the C-C bond adjacent to the ketone, followed by functionalization of the alkyl fragment. nih.gov | Generation of novel molecular skeletons by replacing the acyl group. |
| Remote C-H Functionalization | Activation of a C-H bond on the valerate (B167501) chain, directed by the ketone group. | Introduction of functional groups at positions remote from the existing functionalities. |
| Chemoselective Reduction | Selective reduction of either the ketone or the ester group. | Access to chiral hydroxy esters or diols, valuable building blocks. |
| Novel Cyclization Reactions | Intramolecular reactions to form new heterocyclic or carbocyclic rings. | Synthesis of complex, polycyclic compounds with potential biological activity. |
Expanding the Scope of Applications in Emerging Chemical Fields
The presence of a fluorophenyl group in this compound is particularly significant, as fluorine substitution is a key strategy in modern medicinal chemistry. sci-hub.box Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter physicochemical properties to increase bioavailability. sci-hub.boxnih.govikprress.org
A major future perspective is the use of this compound as a key building block for the synthesis of novel pharmaceuticals. ikprress.org Given that peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases, derivatives of this compound could be designed as enzyme inhibitors for treating diseases ranging from viral infections to cancer. nih.gov
Beyond medicine, its unique electronic and physical properties could be harnessed in the field of materials science for the creation of functional polymers or liquid crystals. Another emerging area is the development of diagnostic agents. Fluorinated molecules are widely used as tracers in Positron Emission Tomography (PET), and this compound could serve as a precursor for new imaging agents for disease diagnosis and monitoring. ikprress.org
| Field | Potential Role of this compound | Rationale |
|---|---|---|
| Medicinal Chemistry | Precursor for novel enzyme inhibitors, CNS agents, or anti-infectives. | Fluorine enhances pharmacokinetic properties like metabolic stability and bioavailability. sci-hub.boxikprress.org |
| Agrochemicals | Building block for new pesticides or herbicides. | Fluorinated compounds often exhibit enhanced biological activity and stability. |
| Materials Science | Monomer or additive for functional polymers or liquid crystals. | The fluorophenyl group can impart unique thermal and electronic properties. |
| Medical Diagnostics | Scaffold for developing 18F-labeled PET imaging agents. | Fluorine is a key isotope for PET imaging, enabling non-invasive diagnostics. ikprress.org |
Integration of Advanced Automation and Artificial Intelligence in Synthesis
The integration of AI with automated flow chemistry platforms creates a powerful synergy. researchgate.net AI can design a series of experiments to optimize reaction conditions (e.g., temperature, stoichiometry, residence time), which are then executed by an automated flow system. syrris.comvapourtec.com This closed-loop approach allows for rapid, unattended optimization, significantly accelerating the development of robust synthetic protocols. researchgate.netsynthiaonline.com
| Technology | Function | Benefit |
|---|---|---|
| AI-Powered Retrosynthesis | Predicts optimal synthetic routes from starting materials to the target molecule. iscientific.orgengineering.org.cn | Accelerates synthesis design; discovers novel and more efficient pathways. chemcopilot.com |
| Automated Flow Chemistry | Performs chemical reactions in a continuous, automated fashion. syrris.comvapourtec.com | Improves reproducibility, safety, and efficiency; enables high-throughput screening. researchgate.net |
| Machine Learning Optimization | Uses algorithms to explore reaction parameter space and identify optimal conditions. | Reduces the number of experiments needed for optimization, saving time and resources. |
| Integrated Robotic Systems | Combines AI planning with automated execution for a fully autonomous workflow. synthiaonline.com | Enables unattended "design-make-test-analyze" cycles for rapid discovery. |
Synergistic Development of Experimental and Computational Methodologies
The synergy between experimental work and computational chemistry offers a powerful paradigm for advancing our understanding of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into molecular structure, stability, and reactivity. mdpi.com
For this specific compound, DFT calculations can be used to model reaction mechanisms, predict the outcomes of unknown transformations, and rationalize observed reactivity patterns. rsc.org For example, by calculating local reactivity indices, chemists can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, thereby guiding the design of selective reactions. mdpi.comnih.gov The study of aromaticity and reactivity in fluorinated benzenes using DFT provides a framework for understanding how the 3-fluorophenyl group influences the molecule's properties. nih.govacs.org
The ideal workflow involves a continuous feedback loop: computational models generate hypotheses and predict the most promising experimental avenues. These predictions are then tested in the laboratory. The experimental results, in turn, are used to validate and refine the computational models, leading to a more accurate and predictive understanding of the chemical system. This synergistic approach minimizes trial-and-error experimentation, saving valuable time and resources while accelerating the pace of discovery.
| Methodology | Contribution | Example Application |
|---|---|---|
| Computational (DFT) | Predicts reaction pathways, transition states, and reactivity indices. mdpi.comrsc.org | Calculating the energy barriers for different potential cyclization reactions to predict the most likely product. |
| Experimental | Synthesizes compounds and validates predicted reactivity and properties. | Performing the cyclization reaction in the lab to confirm the computationally predicted product and yield. |
| Synergistic Outcome | Accelerated discovery and deeper mechanistic understanding. | Experimental results are used to refine the DFT model, improving its predictive power for future transformations. |
Q & A
Q. What are the common synthetic routes for Ethyl 5-(3-fluorophenyl)-5-oxovalerate, and what reaction conditions optimize yield?
The synthesis typically involves two key steps:
- Esterification : Reacting 5-oxovaleric acid with ethanol under acidic catalysis (e.g., sulfuric acid) under reflux to form the ester backbone .
- Friedel-Crafts Acylation : Introducing the 3-fluorophenyl group using 3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions . Optimization includes using high-purity reagents, controlled temperature (reflux at ~78°C for esterification), and inert atmospheres to minimize side reactions. Yield improvements (>70%) are achieved via continuous flow reactors in industrial settings .
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for CH₂CH₃) and fluorophenyl substituents (δ ~7.3–7.8 ppm for aromatic protons) .
- FT-IR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C-F stretching) .
- HPLC/MS : Purity assessment (>95%) and molecular ion verification (m/z 238.25 for [M+H]⁺) .
- X-ray Diffraction : For crystal structure validation (e.g., space group P21/n, unit cell parameters a=9.4358 Å, b=10.7862 Å) .
Q. What physicochemical properties are critical for handling and experimental design?
Key properties include:
- Boiling Point : 343.5°C at 760 mmHg .
- Density : 1.128 g/cm³ .
- Lipophilicity : LogP ~2.74, indicating moderate membrane permeability .
- Stability : Hydrolyzes under basic conditions; store in inert atmospheres at room temperature .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
